molecular formula C14H21ClN4O3 B5648440 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide

Cat. No.: B5648440
M. Wt: 328.79 g/mol
InChI Key: QOCVOLKIRKMNOT-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and nitro groups, and a butanamide chain attached to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of substituents: The chloro, methyl, and nitro groups can be introduced through electrophilic substitution reactions using reagents such as chlorine gas, methyl iodide, and nitric acid, respectively.

    Attachment of the butanamide chain: This step involves the reaction of the substituted pyrazole with butanoyl chloride in the presence of a base like pyridine.

    Cyclohexyl group attachment: The final step is the reaction of the intermediate product with cyclohexylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Ammonia (NH3), thiols (R-SH).

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Hydroxyl derivative: Formed by the oxidation of the methyl group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, reduction of inflammation, or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
  • 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid
  • Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

Uniqueness

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclohexylbutanamide chain differentiates it from other pyrazole derivatives, potentially leading to unique interactions and applications.

Properties

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O3/c1-10-13(15)14(19(21)22)17-18(10)9-5-8-12(20)16-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCVOLKIRKMNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2CCCCC2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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